4-[4-(Trifluoromethyl)-1,3-thiazol-2-yl]morpholine
Description
4-[4-(Trifluoromethyl)-1,3-thiazol-2-yl]morpholine is a heterocyclic compound featuring a morpholine ring linked to a 1,3-thiazole moiety substituted with a trifluoromethyl (-CF₃) group at the 4-position. This structure combines the electron-donating morpholine ring with the electron-withdrawing trifluoromethyl group, creating unique physicochemical and biological properties.
Properties
IUPAC Name |
4-[4-(trifluoromethyl)-1,3-thiazol-2-yl]morpholine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H9F3N2OS/c9-8(10,11)6-5-15-7(12-6)13-1-3-14-4-2-13/h5H,1-4H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UMEVSSPGBFVQNC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1C2=NC(=CS2)C(F)(F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H9F3N2OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID101326676 | |
| Record name | 4-[4-(trifluoromethyl)-1,3-thiazol-2-yl]morpholine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID101326676 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
238.23 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
21.9 [ug/mL] (The mean of the results at pH 7.4) | |
| Record name | SID24819934 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
CAS No. |
265107-02-6 | |
| Record name | 4-[4-(trifluoromethyl)-1,3-thiazol-2-yl]morpholine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID101326676 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
The synthesis of 4-[4-(Trifluoromethyl)-1,3-thiazol-2-yl]morpholine typically involves the following steps:
Formation of the Thiazole Ring: The thiazole ring can be synthesized through the Hantzsch thiazole synthesis, which involves the condensation of α-haloketones with thioamides.
Introduction of the Trifluoromethyl Group: The trifluoromethyl group can be introduced via trifluoromethylation reactions, often using reagents such as trifluoromethyl iodide or trifluoromethyl sulfonium salts.
Attachment of the Morpholine Moiety: The final step involves the nucleophilic substitution reaction where the morpholine ring is attached to the thiazole ring
Industrial production methods may involve optimizing these steps to enhance yield and purity, often using catalysts and specific reaction conditions to streamline the process.
Chemical Reactions Analysis
4-[4-(Trifluoromethyl)-1,3-thiazol-2-yl]morpholine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride, resulting in the formation of thiazolidines.
Substitution: The compound can undergo nucleophilic substitution reactions, where the morpholine moiety can be replaced with other nucleophiles under appropriate conditions
Common reagents and conditions used in these reactions include organic solvents like dichloromethane, catalysts such as palladium, and specific temperature and pressure conditions to facilitate the reactions.
Scientific Research Applications
Antimicrobial Activity
The thiazole ring structure present in 4-[4-(Trifluoromethyl)-1,3-thiazol-2-yl]morpholine contributes to its potential as an antimicrobial agent. Thiazole derivatives are known for their efficacy against various bacterial strains, including multidrug-resistant organisms.
Case Studies
-
Synthesis and Evaluation of Antimicrobial Agents :
- A study synthesized several thiazole derivatives and evaluated their antimicrobial activity against Gram-positive and Gram-negative bacteria. The results indicated that certain derivatives exhibited significant antibacterial properties, with Minimum Inhibitory Concentrations (MICs) comparable to established antibiotics like chloramphenicol .
- Novel Lead Compounds :
Anticancer Properties
Research indicates that compounds with trifluoromethyl groups can enhance the biological activity of drugs by increasing lipophilicity and binding affinity to target receptors.
Case Studies
- Cytotoxicity Studies :
- A study on quinazoline derivatives substituted with trifluoromethyl groups demonstrated significant cytotoxic effects against various cancer cell lines, with IC50 values ranging from 2.44 to 9.43 μM. This suggests that similar modifications in thiazole derivatives could yield compounds with enhanced anticancer properties .
Synthetic Applications
The compound can also serve as an intermediate in organic synthesis, particularly for generating other biologically active heterocycles.
Synthetic Methodologies
- Green Chemistry Approaches :
- The use of ionic liquids as solvents in the synthesis of thiazole derivatives allows for environmentally friendly processes that reduce waste and improve yields. For instance, reactions conducted under mild conditions using ionic liquids have shown promising results in synthesizing various thiazole-related compounds .
Data Table: Summary of Applications
Mechanism of Action
The mechanism of action of 4-[4-(Trifluoromethyl)-1,3-thiazol-2-yl]morpholine involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound can interact with enzymes and receptors, inhibiting or activating their functions. For example, it may inhibit certain enzymes involved in the biosynthesis of essential biomolecules.
Pathways Involved: The compound can modulate various biochemical pathways, including those related to cell proliferation, apoptosis, and immune response
Comparison with Similar Compounds
Structural Variations and Physicochemical Properties
The primary structural variations among analogs involve substitutions on the thiazole ring and modifications to the morpholine moiety. Key examples include:
*Estimated based on substituent contributions.
Key Observations:
- The trifluoromethyl group confers higher lipophilicity (XLogP ~3.8) compared to the chlorophenyl analog (XLogP 3.3) due to the strong electron-withdrawing nature of -CF₃.
- Boronate-containing analogs (e.g., pinacol ester) exhibit reduced lipophilicity, enhancing water solubility for applications in Suzuki-Miyaura cross-coupling reactions .
Crystallographic and Conformational Analysis
- Crystal Packing: Compounds like 4-(4-fluorophenyl)-2-thiazolyl derivatives crystallize in triclinic systems (P 1 symmetry) with planar thiazole cores. The trifluoromethyl group’s smaller size compared to bromophenyl (as in ) may reduce steric hindrance, favoring tighter crystal packing .
- Conformational Flexibility: The morpholine ring adopts a chair conformation, while the thiazole’s substituents influence torsional angles. For instance, fluorophenyl groups orient perpendicular to the thiazole plane in some analogs, affecting solubility .
Biological Activity
4-[4-(Trifluoromethyl)-1,3-thiazol-2-yl]morpholine is a compound of significant interest in medicinal chemistry due to its potential biological activities. The presence of the trifluoromethyl group and the thiazole moiety contributes to its pharmacological properties, making it a candidate for various therapeutic applications, particularly in oncology and antimicrobial treatments.
Chemical Structure
The compound can be represented as follows:
- Chemical Formula : C₉H₈F₃N₂S
- Molecular Structure :
- Morpholine ring
- Thiazole ring with a trifluoromethyl substituent
Anticancer Activity
Recent studies have highlighted the cytotoxic effects of thiazole derivatives, including those containing morpholine structures. The compound's activity against cancer cell lines has been evaluated, showing promising results:
- IC50 Values :
Antimicrobial Activity
The thiazole moiety is known for its broad-spectrum antimicrobial properties. Research indicates that compounds like this compound can exhibit significant antibacterial and antifungal activities:
- Antibacterial Activity :
- Antifungal Activity :
Structure-Activity Relationship (SAR)
Understanding the SAR is crucial for optimizing the biological activity of thiazole-containing compounds. Key findings include:
- The presence of electron-withdrawing groups (like trifluoromethyl) enhances the lipophilicity and overall potency of the compounds.
- Substituents on the thiazole ring significantly affect cytotoxicity and selectivity towards cancer cells.
Case Studies
Several studies have explored the biological activity of thiazole derivatives:
- Evren et al. (2019) :
- Research on Antimicrobial Properties :
Data Summary Table
Q & A
What are the common synthetic routes for 4-[4-(Trifluoromethyl)-1,3-thiazol-2-yl]morpholine, and how can reaction conditions be optimized?
Basic Research Question
The synthesis typically involves coupling a thiazole intermediate with morpholine derivatives. For example, a multi-step approach may include:
- Step 1: Preparation of a substituted thiazole core via cyclization of thiourea with α-halo ketones or via Hantzsch thiazole synthesis.
- Step 2: Functionalization of the thiazole ring with a trifluoromethyl group, often using trifluoromethylation reagents like Togni’s reagent or Umemoto’s reagent under catalytic conditions.
- Step 3: Coupling the thiazole intermediate with morpholine through nucleophilic substitution or transition-metal-catalyzed cross-coupling (e.g., Buchwald-Hartwig amination) .
Optimization Tips:
- Use polar aprotic solvents (e.g., DMF, DMSO) to enhance reaction rates for SNAr (nucleophilic aromatic substitution) at the thiazole’s 2-position.
- Microwave-assisted synthesis can reduce reaction times and improve yields for cyclization steps .
- Monitor reaction progress via TLC or LCMS to avoid over-functionalization .
How can researchers confirm the structural integrity and purity of this compound?
Basic Research Question
Analytical Methods:
- LCMS (Liquid Chromatography-Mass Spectrometry): Confirm molecular weight (e.g., observed m/z 754 [M+H]+ in a related compound) and detect impurities .
- HPLC: Assess purity using reverse-phase columns (e.g., C18) with retention time consistency (e.g., 1.32 minutes under QC-SMD-TFA05 conditions) .
- NMR Spectroscopy: 1H/13C NMR to verify substitution patterns (e.g., morpholine protons at δ 3.5–3.7 ppm; thiazole protons at δ 7.2–8.1 ppm) .
- Elemental Analysis: Compare calculated vs. experimental C/H/N/S content to confirm stoichiometry .
Purity Challenges:
- Residual solvents (e.g., DMF) can interfere with LCMS; use vacuum drying or lyophilization for removal.
What role does the trifluoromethyl group play in the compound’s reactivity and biological interactions?
Advanced Research Question
Mechanistic Insights:
- Electronic Effects: The -CF3 group is strongly electron-withdrawing, stabilizing the thiazole ring via inductive effects and altering pKa of adjacent functional groups .
- Bioactivity: In analogs like BTM-3566, the -CF3 group enhances binding to hydrophobic pockets in target proteins (e.g., mitochondrial proteases) by increasing lipophilicity (logP) .
- Metabolic Stability: The -CF3 group resists oxidative degradation, improving pharmacokinetic profiles in in vitro hepatic microsome assays .
Experimental Validation:
- Perform DFT calculations to map electrostatic potential surfaces and predict reactivity.
- Use X-ray crystallography to resolve -CF3 interactions in protein-ligand complexes .
Are there discrepancies in spectroscopic data for this compound, and how can they be resolved?
Advanced Research Question
Common Discrepancies:
- NMR Signal Splitting: Overlapping peaks for morpholine and thiazole protons may occur. Use high-field NMR (≥500 MHz) or 2D techniques (HSQC, HMBC) for resolution .
- Mass Spec Fragmentation: In-source decay can lead to loss of -CF3 (Δ m/z = 69). Use softer ionization (e.g., ESI instead of EI) to preserve the parent ion .
Case Study:
In a related thiazole-morpholine derivative, elemental analysis showed a 0.5% deviation in sulfur content due to incomplete combustion. Replicate analyses under oxygen-rich conditions resolved this .
What in vitro models are appropriate for studying this compound’s biological activity?
Advanced Research Question
Model Systems:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
